2-Hydroxy-4-methylpentanoic acid

Overview

Description

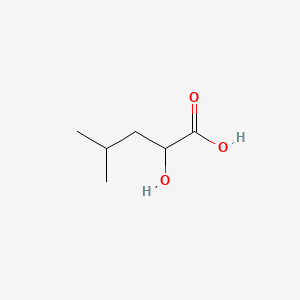

Chemical Structure and Properties 2-Hydroxy-4-methylpentanoic acid (C₆H₁₂O₃; molecular weight 132.16 g/mol) is a branched-chain hydroxycarboxylic acid with the IUPAC name this compound. It is also known as leucic acid, 2-hydroxyisocaproic acid (HICA), or δ-α-hydroxyisocaproic acid . The compound exists in two enantiomeric forms: (R)- and (S)-2-hydroxy-4-methylpentanoic acid, with distinct biological activities and synthetic applications . Its CAS registry number is 498-36-2 for the racemic mixture, while the (R)-enantiomer is registered under CAS 20312-37-2 .

Occurrence and Biological Roles

This compound is widely distributed in biological systems:

- Microbial Metabolites: Produced by lactic acid bacteria (e.g., Lactobacillus plantarum) and gut microbiota (e.g., Ruminococcus torques) as a protein-fermentation product .

- Plant Sources: Identified as a key organic acid in Chinese bayberry (Morella rubra), where it contributes to flavor and metabolic regulation .

- Therapeutic Potential: Exhibits antifungal activity against food spoilage fungi and ameliorates metabolic dysfunction-associated steatohepatitis (MASH) by suppressing the HIF-2α-ceramide pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylpentanoic acid can be synthesized through several methods, including alkylation, hydroxyesterification, and hydrogenation . One common synthetic route involves the oxidation of ®-2-hydroxy-4-methylpentanol .

Industrial Production Methods: Industrially, this compound can be produced by the fermentation of certain bacterial strains, such as Clostridium butyricum, which convert L-leucine into its corresponding 2-hydroxyacid derivative .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: Converts the alcohol group to a ketone or carboxylic acid.

Reduction: Reduces the carboxylic acid group to an alcohol.

Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed.

Major Products:

Oxidation: Produces 2-keto-4-methylpentanoic acid.

Reduction: Yields 2-hydroxy-4-methylpentanol.

Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Metabolic Pathways

2-Hydroxy-4-methylpentanoic acid plays a significant role in the metabolism of branched-chain amino acids, particularly leucine. It is produced through the bioconversion of L-leucine by specific bacteria such as Clostridium butyricum. This conversion is stereospecific, resulting in D-2-hydroxy-4-methylpentanoic acid, highlighting its importance in amino acid metabolism and potential applications in metabolic studies .

Enzyme Interactions

This compound interacts with various enzymes involved in amino acid metabolism, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into this compound, making it a crucial component in studying metabolic pathways related to energy metabolism and stress responses .

Histone Deacetylase Inhibition

The (R)-enantiomer of this compound is known to inhibit histone deacetylases (HDACs), which are involved in regulating gene expression and cell cycle progression. This inhibition leads to hyperacetylation of HDAC substrates, potentially affecting various cellular processes and making it a candidate for therapeutic applications in cancer treatment and other diseases where HDAC activity is dysregulated .

Potential in Treating Metabolic Disorders

Given its role in metabolism, this compound has been studied for its potential benefits in metabolic disorders such as maple syrup urine disease (MSUD) and short-bowel syndrome. Its presence in patients with these conditions suggests that it may play a role in metabolic regulation and could be explored as a therapeutic agent .

Electrochemical Conversion

Recent studies have demonstrated the electrochemical conversion of biomass-derived α-hydroxyl acids to amino acids, including this compound. This process utilizes renewable biomass resources and offers an alternative strategy for producing amino acids without relying on traditional fermentation methods, thus presenting a sustainable approach for large-scale applications in biorefineries .

Bioconversion Processes

The ability of certain microorganisms to bioconvert amino acids into their corresponding hydroxy acids opens new avenues for utilizing this compound in fermentation processes. This bioconversion can be harnessed in food technology and fermentation industries to enhance flavor profiles or produce specific metabolites beneficial for human health .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Biochemical Research | Role in metabolism of branched-chain amino acids | Produced from L-leucine by C. butyricum |

| Pharmaceutical Applications | Inhibition of histone deacetylases (HDACs) | Affects gene expression; potential cancer therapy |

| Biotechnological Processes | Electrochemical conversion of α-hydroxyl acids to amino acids | Sustainable production method |

| Bioconversion Processes | Utilization by microorganisms for fermentation | Enhances flavor profiles; health benefits |

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. It has been suggested that this compound works synergistically with other organic acids to exert antifungal effects . Additionally, it is metabolized from L-leucine by certain bacterial strains, highlighting its role in microbial metabolism .

Comparison with Similar Compounds

Structural Analogs

Table 1 compares 2-hydroxy-4-methylpentanoic acid with structurally related hydroxycarboxylic acids.

Key Differences :

- Branching and Chain Length: this compound has a longer, branched carbon chain compared to lactic acid and 2-hydroxy-3-methylbutanoic acid, enhancing its hydrophobicity and membrane permeability .

- Aromatic vs. Aliphatic: 3-Phenyllactic acid’s aromatic ring confers distinct antifungal mechanisms, while this compound relies on aliphatic chain interactions .

Enantiomeric Comparison

The (S)-enantiomer is predominantly bioactive:

- Synthesis: (S)-2-hydroxy-4-methylpentanoic acid (O-Leu) is used in peptide synthesis as a hydroxyl acid residue, requiring HATU-mediated coupling .

- Therapeutic Efficacy : The (S)-form produced by R. torques reduces hepatic inflammation and fibrosis in MASH models, whereas the (R)-enantiomer’s activity remains understudied .

- Chiroptical Properties : Both enantiomers exhibit distinct circular dichroism spectra, influencing their interactions with chiral biomolecules .

Mechanistic Insights :

- Antifungal Action: this compound disrupts fungal membranes synergistically with phenyllactic acid, while lactic acid primarily acidifies the environment .

- Metabolic Modulation: Unlike lactic acid, this compound directly inhibits ceramide-mediated inflammatory pathways, offering targeted metabolic benefits .

Quantitative Data in Natural Sources

In Chinese bayberry, this compound is differentially accumulated:

- DK Variety : 64,089 ± 4,470 intensity units

- BDK Variety : 31,077 ± 6,016 intensity units This contrasts with (S)-(−)-2-hydroxyisocaproic acid (1,145,300 ± 35,606 intensity units in DK), suggesting distinct biosynthetic regulation despite structural similarity .

Biological Activity

2-Hydroxy-4-methylpentanoic acid, also known as HMB (beta-hydroxy-beta-methylbutyrate), is a metabolite of the branched-chain amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, immune function, and as a therapeutic agent in various conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a pentanoic acid chain. Its molecular formula is C₆H₁₂O₃, and it has a molar mass of 132.16 g/mol. The compound is soluble in water and exhibits stability under physiological conditions.

This compound exerts its biological effects primarily through the following mechanisms:

- Protein Synthesis : HMB enhances protein synthesis by activating the mTOR pathway, leading to increased muscle mass and strength.

- Muscle Preservation : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway, which is crucial during periods of stress or catabolism.

- Anti-inflammatory Effects : HMB has been shown to modulate inflammatory responses, potentially benefiting conditions associated with chronic inflammation.

Muscle Health

Numerous studies have investigated the effects of this compound on muscle health:

- Muscle Mass and Strength : A meta-analysis revealed that HMB supplementation significantly increases lean body mass and strength in both resistance-trained individuals and those undergoing bed rest or immobilization .

| Study | Population | Dosage | Results |

|---|---|---|---|

| Nissen et al. (1996) | Elderly subjects | 3 g/day | Increased lean body mass by 1.5 kg over 12 weeks |

| Wilson et al. (2013) | Resistance-trained athletes | 3 g/day | Improved squat strength by 10% over 8 weeks |

| Pasiakos et al. (2013) | Military personnel | 3 g/day | Reduced muscle loss during caloric restriction |

Immune Function

HMB has been associated with enhanced immune function:

- Immune Response : A study demonstrated that HMB supplementation improved immune parameters in critically ill patients, reducing the incidence of infections .

| Study | Population | Dosage | Results |

|---|---|---|---|

| McCauley et al. (2009) | Critically ill patients | 3 g/day | Reduced infection rates by 30% |

Metabolic Effects

Research indicates that HMB may have beneficial metabolic effects:

- Fat Loss : Some studies suggest that HMB can aid in fat loss while preserving lean body mass, making it an attractive option for weight management .

| Study | Population | Dosage | Results |

|---|---|---|---|

| Kasyanov et al. (2015) | Obese adults | 3 g/day | Significant reduction in body fat percentage over 12 weeks |

Case Studies

- Case Study on Sarcopenia : A clinical trial involving elderly patients with sarcopenia showed that daily supplementation with HMB resulted in significant improvements in muscle strength and physical performance metrics after six months .

- Case Study on Postoperative Recovery : In a cohort of surgical patients, those receiving HMB demonstrated faster recovery times and reduced hospital stays compared to controls .

Safety and Side Effects

The safety profile of this compound appears favorable based on available literature. Common side effects are minimal but may include gastrointestinal discomfort at high doses. Long-term studies have not indicated any significant adverse effects when used appropriately.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-methylpentanoic acid in laboratory settings?

- Answer: Synthesis typically involves esterification or amidation reactions. For example, esterification can be performed by dissolving the carboxylic acid in dry dichloromethane (DCM), followed by activation with EDC·HCl and DMAP under ice cooling. Subsequent addition of alcohol and purification via column chromatography yields the product . Enantiomeric synthesis requires chiral catalysts or resolution techniques, such as enzymatic hydrolysis, to isolate (S)- or (R)-enantiomers .

Q. What analytical techniques are suitable for characterizing this compound?

- Answer: Key methods include:

- Melting point determination using calibrated systems (e.g., Mettler-Toledo MP70) to verify purity .

- Thermodynamic solubility assessment via continuous shake flask protocols with extended stirring times (up to 48 hours) to ensure equilibrium .

- Chromatographic analysis (HPLC, GC-MS) to detect impurities or enantiomeric excess .

- Spectroscopic methods (NMR, IR) for structural confirmation .

Q. What safety protocols are essential when handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators (e.g., P95 for minor exposure), chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation: Use mechanical exhaust systems and fume hoods to minimize inhalation risks .

- First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water for ≥15 minutes .

- Disposal: Incinerate in approved chemical waste facilities with afterburners to prevent environmental release .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylases (HDACs), and what are the downstream effects on gene regulation?

- Answer: The compound binds to HDAC active sites, blocking deacetylation and causing histone hyperacetylation. This relaxes chromatin structure, enhancing transcription of genes involved in apoptosis and cell cycle arrest. Experimental validation includes:

- Enzyme assays measuring HDAC activity reduction in vitro .

- Chromatin immunoprecipitation (ChIP) to assess histone acetylation levels at target loci .

- RNA-seq to identify differentially expressed genes post-treatment .

Q. What mechanisms underlie the compound’s role in modulating HIF-2α activity in metabolic dysfunction-associated steatotic liver disease (MASLD)?

- Answer: In vivo studies show that this compound inhibits HIF-2α-mediated ceramide synthesis in intestinal cells, reducing hepatic lipid accumulation. Key approaches include:

- Mouse models fed high-fat diets supplemented with the compound to track liver lipid profiles .

- Western blotting to quantify HIF-2α and downstream targets (e.g., eNOS) .

- Metabolomic profiling to measure ceramide levels in serum and tissues .

Q. How does enantiomeric configuration [(S)- vs. (R)-] influence the biological activity of this compound?

- Answer: The (S)-enantiomer (L-leucic acid) exhibits distinct interactions with LAT1 transporters and mTORC1 signaling, affecting muscle recovery and cancer progression. Methods to study enantiomer-specific effects include:

- Chiral chromatography to isolate enantiomers .

- Cell-based assays comparing enantiomer uptake and cytotoxicity .

- X-ray crystallography to resolve binding modes with target proteins .

Q. What experimental strategies can elucidate the compound’s antifungal activity in microbial co-culture systems?

- Answer: Co-culturing Lactobacillus pentosus with fungi (e.g., Aspergillus niger) in mannitol-rich media induces this compound production. Techniques include:

- UHPLC-MS to quantify hydroxy fatty acids in supernatants .

- Scanning electron microscopy (SEM) to visualize fungal membrane disruption .

- Antifungal susceptibility testing (e.g., MIC assays) to correlate metabolite concentration with growth inhibition .

Q. Methodological Considerations

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Answer:

- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .

- HPLC stability-indicating assays: Monitor degradation products (e.g., oxidation derivatives) over time .

- pH-dependent hydrolysis tests: Evaluate stability in buffers (pH 3–9) to identify optimal storage conditions .

Q. What approaches resolve contradictions in reported toxicity data for this compound?

- Answer: Discrepancies may arise from enantiomer-specific effects or impurity profiles. Mitigation strategies include:

Properties

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.